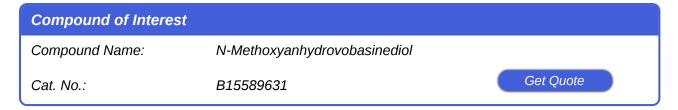


An In-depth Technical Guide to N-Methoxyanhydrovobasinediol: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpenoid indole alkaloid isolated from the plant Gelsemium elegans.[1][2][3] This class of compounds, derived from the Loganiaceae family, has garnered significant interest in the scientific community due to a wide range of potential pharmacological activities.[4][5] Indole alkaloids are known to possess diverse biological functions, including anti-tumor, anti-inflammatory, analgesic, and immunomodulatory properties.[1][4][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **N-Methoxyanhydrovobasinediol**, along with detailed experimental protocols relevant to its

Methoxyanhydrovobasinediol, along with detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

N-Methoxyanhydrovobasinediol is a complex indole alkaloid. Its chemical structure and fundamental properties are summarized below.



Property	Value	Reference
Molecular Formula	C21H26N2O2	[3]
Molecular Weight	338.44 g/mol	[2]
CAS Number	125180-42-9	[3][7][8]
Class	Indole Alkaloid	[3][5]
Natural Source	Gelsemium elegans	[1][2][3]
Appearance	White amorphous powder	[9]
Solubility	Good solubility in a wide range of solvents including petroleum ether, benzene, chloroform and hot water. The solubility in cold water is only 1:540 at 25°C.	[10]

Note: Specific physicochemical properties such as melting point, boiling point, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **N**-

Methoxyanhydrovobasinediol are not readily available in publicly accessible literature. The data presented for similar compounds from the same plant source suggest that these values would be determined during its isolation and characterization.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of **N-Methoxyanhydrovobasinediol**. These protocols are based on established methods for the isolation and biological evaluation of natural products.

Isolation of N-Methoxyanhydrovobasinediol from Gelsemium elegans

This protocol is a representative method for the extraction and isolation of alkaloids from Gelsemium elegans.



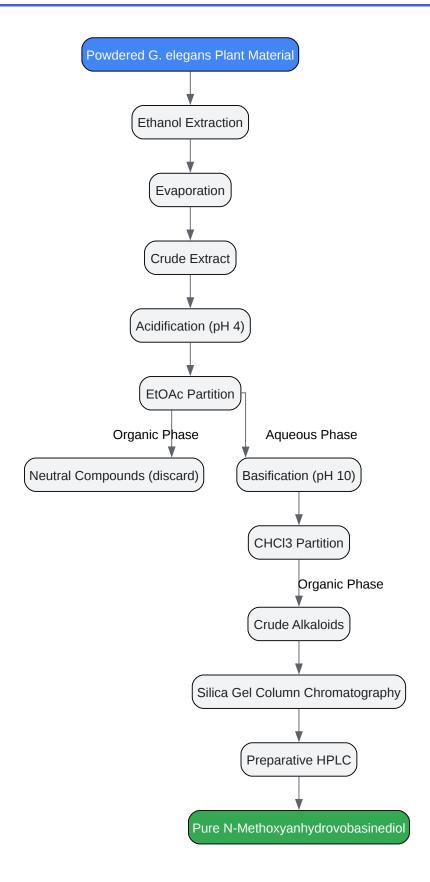
a. Extraction:

- Air-dry the plant material (e.g., stems and leaves of Gelsemium elegans) and grind it into a fine powder.
- Extract the powdered plant material with 95% ethanol at room temperature. Repeat the extraction process three times to ensure maximum yield.
- Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

b. Acid-Base Partitioning:

- Suspend the crude extract in water and acidify with a 20% H₂SO₄ solution to a pH of approximately 4.[1]
- Partition the acidic suspension with ethyl acetate (EtOAc) to remove neutral components.[1]
- Basify the remaining aqueous phase with sodium carbonate (Na₂CO₃) to a pH of about 10.
- Extract the basified aqueous phase with chloroform (CHCl₃) to obtain the crude alkaloid fraction.[1]
- c. Chromatographic Purification:
- Subject the crude alkaloid extract to column chromatography on a silica gel column.
- Elute the column with a gradient of chloroform-methanol (e.g., starting from 30:1 to 1:1) to separate the different alkaloid components.[1]
- Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar retention factors.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure **N-Methoxyanhydrovobasinediol**.





Click to download full resolution via product page

Figure 1: General workflow for the isolation of **N-Methoxyanhydrovobasinediol**.



Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

- a. Materials:
- Target cancer cell line (e.g., A-549 human lung adenocarcinoma)[6]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- N-Methoxyanhydrovobasinediol stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)[11]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
- 96-well microplate
- b. Protocol:
- Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **N-Methoxyanhydrovobasinediol** (e.g., 0.1, 1, 10, 100 μ M) and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.[13]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control.



Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[14][15]

- a. Materials:
- RAW 264.7 macrophage cell line
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- N-Methoxyanhydrovobasinediol stock solution (dissolved in DMSO)
- Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[16]
- Sodium nitrite standard solution
- 96-well microplate
- b. Protocol:
- Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere overnight.[16]
- Pre-treat the cells with various concentrations of N-Methoxyanhydrovobasinediol for 1 hour.
- Stimulate the cells with LPS (1 μg/mL) for 24 hours.[16]
- After incubation, collect 100 μL of the cell culture supernatant from each well.
- Mix the supernatant with 100 μL of Griess reagent and incubate at room temperature for 10 minutes.



- Measure the absorbance at 540 nm using a microplate reader.[16]
- Determine the nitrite concentration from a sodium nitrite standard curve.
- Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

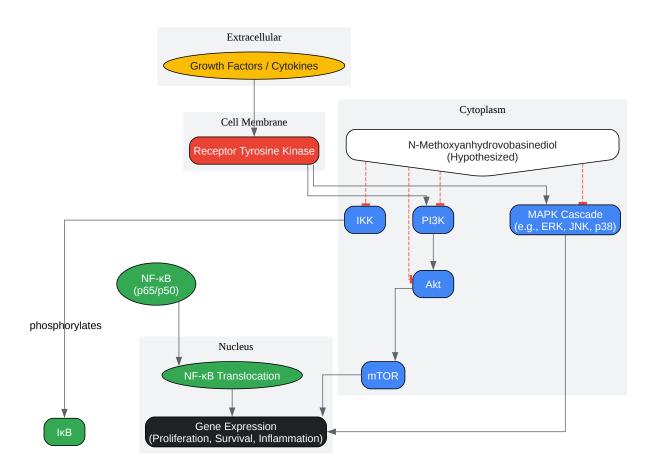
Biological Activities and Potential Signaling Pathways

While specific studies on the biological activities of **N-Methoxyanhydrovobasinediol** are limited, its classification as an indole alkaloid from Gelsemium elegans suggests potential anti-inflammatory and anticancer properties.[1][3] Indole alkaloids have been shown to modulate various signaling pathways involved in cancer and inflammation.

Potential Signaling Pathways:

- PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.
 Several indole compounds have been shown to inhibit this pathway, leading to anticancer effects.[17][18][19][20]
- MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Indole alkaloids have been reported to modulate this pathway in cancer cells.[21][22][23][24]
- NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and is also implicated in cancer. Some indole alkaloids can suppress NF-κB activation, thereby exerting anti-inflammatory and antitumor activities. [25][26][27][28]





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Methoxyanhydrovobasinediol | 125180-42-9 | AFA18042 [biosynth.com]
- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole alkaloid Wikipedia [en.wikipedia.org]
- 6. Alkaloids from Gelsemium elegans PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methoxyanhydrovobasinediol | 125180-42-9 [amp.chemicalbook.com]
- 8. alfachemic.com [alfachemic.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 18. Natural β-carboline alkaloids regulate the PI3K/Akt/mTOR pathway and induce autophagy in insect Sf9 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methoxyanhydrovobasinediol: Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589631#chemical-structure-and-properties-of-n-methoxyanhydrovobasinediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com